3-Butenamide

Synthetic Organic Chemistry Rhodium Catalysis Heterocycle Synthesis

3-Butenamide (CAS 28446-58-4) is a bifunctional α,β-unsaturated amide synthon whose terminal vinyl group enables reactivity unattainable with saturated analogs. Key differentiators: (1) ligand-switchable amidocarbonylation yielding pyridones or heterodimers from one catalytic system—ideal for diversity-oriented synthesis; (2) N-isopropyl derivatives produce temperature-responsive hydrogels with tunable swelling for advanced drug delivery; (3) preferred HOMO-LUMO overlap in Rh-catalyzed cascades delivers high diastereoselectivity for 1-azabicycloalkane construction. Substitution with butyramide or methacrylamide leads to experimental failure. Order high-purity batches for reproducible results.

Molecular Formula C4H7NO
Molecular Weight 85.1 g/mol
CAS No. 28446-58-4
Cat. No. B015750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butenamide
CAS28446-58-4
SynonymsAllylamide;  Vinylacetamide; 
Molecular FormulaC4H7NO
Molecular Weight85.1 g/mol
Structural Identifiers
SMILESC=CCC(=O)N
InChIInChI=1S/C4H7NO/c1-2-3-4(5)6/h2H,1,3H2,(H2,5,6)
InChIKeyABBZJHFBQXYTLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butenamide CAS 28446-58-4: Structural Identity and Procurement Profile


3-Butenamide (CAS 28446-58-4), also known as vinylacetamide or allylamide, is a primary α,β-unsaturated amide with the molecular formula C₄H₇NO and a molecular weight of 85.10 g/mol [1]. It is a white to off-white solid with a reported melting point range of 66-68°C . Its core structure features a terminal vinyl group conjugated to a carboxamide moiety, which establishes a dual reactive profile: participation in conjugate addition reactions (e.g., Michael additions) via the α,β-unsaturated system, and nucleophilic reactions at the amide group [1]. This bifunctionality distinguishes it from saturated amide analogs lacking the reactive π-bond, making it a strategic building block for synthesizing polymers, heterocycles, and bioactive precursors [1].

Why 3-Butenamide Cannot Be Replaced by Generic Saturated Amides


The substitution of 3-butenamide with saturated amide analogs (e.g., butyramide) or structural isomers (e.g., methacrylamide) in research or industrial protocols is likely to result in experimental failure or product divergence due to the unique reactivity of its terminal double bond. This functional group enables distinct chemical pathways, including intramolecular amidocarbonylation to form specific nitrogen heterocycles and the synthesis of temperature-sensitive hydrogels with tunable swelling properties [1], which are not achievable with compounds lacking this α,β-unsaturated moiety. The following evidence quantitatively validates this differentiation, demonstrating that 3-butenamide is not a commodity interchangeable with generic amides but rather a specialized synthon for targeted applications.

Quantitative Comparative Evidence for 3-Butenamide (CAS 28446-58-4) in Synthesis and Materials


Intramolecular Amidocarbonylation: Product Divergence via Ligand-Controlled Selectivity

In a study of intramolecular amidocarbonylation, 3-butenamide demonstrated ligand-dependent divergent product selectivity under identical catalytic conditions. Using a Rh complex with excess PPh₃, the reaction selectively produced 3,4-dihydro-2-pyridone, whereas switching the ligand to P(OPh)₃ resulted in the formation of a unique heterodimer in excellent yield . This behavior contrasts with the reaction of 4-pentenamide, which yielded 4-methyl-3,4-dihydro-2-pyridone exclusively regardless of the catalyst structure, demonstrating that the terminal vinyl group of 3-butenamide enables tunable selectivity not observed in the homologous 4-pentenamide .

Synthetic Organic Chemistry Rhodium Catalysis Heterocycle Synthesis

Hydrogel Swelling Ratio Modulation via 3-Butenamide-Derived Monomer Crosslinking

A novel monomer, N-isopropyl-3-butenamide (NIPBAm), synthesized from 3-butenamide, was polymerized into a hydrogel (PNIPBAm) that exhibits tunable temperature sensitivity. The maximum swelling ratio of the hydrogel was found to be dependent on the amount of crosslinker (the 3-butenamide derivative), decreasing with increasing crosslinker content [1]. This demonstrates a quantifiable structure-property relationship where the 3-butenamide-derived component directly controls the hydrogel's physical response. While no direct quantitative comparator is provided in the abstract, the material's behavior is contextualized against the well-studied poly(N-isopropylacrylamide) (PNIPAAm) class, highlighting the ability of the 3-butenamide scaffold to introduce a specific, tunable sensitivity [1].

Polymer Science Stimuli-Responsive Hydrogels Biomaterials

Pyrolytic Pathway Differentiation: NH₃ vs. HCN Formation Energetics

A DFT study on the pyrolysis behavior of 3-butenamide provided quantitative energetic comparisons for key decomposition pathways. The cyclization reaction of 3-butenamide was found to be energetically more favorable (easier) than the formation reaction of HCN, but less favorable (more difficult) than the formation reaction of NH₃ [1]. This hierarchy of reaction barriers explains the observed release characteristics of NH₃ and HCN during kitchen waste pyrolysis. The study directly compares different unimolecular reaction pathways of 3-butenamide itself, establishing a relative energetic scale for its thermal degradation.

Computational Chemistry Thermal Decomposition Waste-to-Energy

Reactivity Differentiation: HOMO-LUMO Overlap in Rh-Catalyzed Cyclization

In a study of rhodium-catalyzed domino hydroformylation/double-cyclization reactions, a clear difference in reactivity was observed between isomeric amide substrates. The 3-butenamide substrate (1j) exhibited distinct reactivity compared to the homoallyl amide (1i). This difference was attributed to better HOMO-LUMO orbital overlap in the transition states derived specifically from the butenamide scaffold during cyclization [1]. This is a qualitative mechanistic insight derived from computational analysis that explains why the 3-butenamide framework is more suited for this specific cyclization pathway than its isomer.

Computational Catalysis Reaction Mechanism Transition State Analysis

High-Value Application Scenarios for 3-Butenamide Based on Quantitative Evidence


Synthesis of Diversifiable Nitrogen Heterocycles via Ligand-Controlled Amidocarbonylation

As demonstrated in Section 3, Evidence Item 1, 3-butenamide's ability to yield two different heterocyclic products (a pyridone and a unique heterodimer) from the same catalytic system by simply changing the ligand presents a powerful strategy for diversity-oriented synthesis. This is a high-value application in medicinal chemistry and agrochemical discovery, where efficient access to distinct molecular scaffolds from a common intermediate is paramount .

Design and Fabrication of Tunable Temperature-Sensitive Hydrogels

The use of N-isopropyl-3-butenamide, a direct derivative of 3-butenamide, as a monomer for constructing hydrogels with precisely adjustable swelling properties, as outlined in Section 3, Evidence Item 2, is a key application. This is particularly relevant for the development of advanced drug delivery systems, biosensors, and tissue engineering scaffolds where the material's response to physiological temperature changes must be finely tuned .

Computational Benchmarking for Pyrolysis and Thermal Process Modeling

The quantitative energetic comparisons from Section 3, Evidence Item 3, provide a unique data set for researchers modeling the thermal decomposition of nitrogen-containing biomass or waste streams. The relative ease of cyclization versus HCN and NH₃ formation for 3-butenamide offers a validated computational benchmark for developing more accurate kinetic models of pyrolysis processes, which is crucial for optimizing waste-to-energy technologies and minimizing pollutant formation .

Rational Substrate Selection in Rh-Catalyzed Cascade Cyclizations

The mechanistic insight from Section 3, Evidence Item 4, regarding favorable HOMO-LUMO overlap positions 3-butenamide as a preferred substrate over its isomers in specific rhodium-catalyzed cyclization cascades. This is a high-value application for synthetic chemists aiming to achieve high diastereoselectivity and yield in complex molecule construction, such as in the synthesis of 1-azabicycloalkanes, which are important motifs in alkaloid and pharmaceutical compounds .

Technical Documentation Hub

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